molecular formula C20H25N3O2 B2883466 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 630116-01-7

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2883466
CAS No.: 630116-01-7
M. Wt: 339.439
InChI Key: FENSXJYDPMBEKM-UHFFFAOYSA-N
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Description

Scientific Research Applications

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide typically involves the reaction of 2-methoxyphenylpiperazine with 3-methylphenylacetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Mechanism of Action

The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are involved in the contraction of smooth muscles and are targets for endogenous neurotransmitters like noradrenaline and epinephrine. By binding to these receptors, 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide can modulate physiological responses such as vasoconstriction and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide is unique due to its specific binding affinity and pharmacokinetic profile, which may offer advantages in terms of efficacy and safety over other similar compounds .

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-16-6-5-7-17(14-16)21-20(24)15-22-10-12-23(13-11-22)18-8-3-4-9-19(18)25-2/h3-9,14H,10-13,15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENSXJYDPMBEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(2-methoxyphenyl)piperazine, (Aldrich, 1.50 g, 7.80 mmol) and N,N-diisopropylethylamine (2.0 mL) in toluene (30 mL) were treated with the product from Example 1A (1.12 g, 4.90 mmol) and heated at 60° C. for 18 hours. The mixture was allowed to cool to room temperature, transferred to a separatory funnel and washed with saturated aqueous sodium bicarbonate. The organic phase was dried (Na2SO4), filtered, and the filtrate concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (elution with 85% hexanes:ethyl acetate then 50% hexanes:ethyl acetate) to provide 1.39 g (83% yield) of the title compound as a yellow oil. 1H NMR (300 MHz, DMSO-d6) δ 2.28 (s, 3H), 2.67 (m, 4H), 3.03 (m, 4H), 3.17 (s, 2H), 3.77 (s, 3H), 6.89 (m, 5H), 7.18 (dd, 1H, J=7.8, 7.8 Hz), 7.44 (m, 2H), 9.64 (br s, 1H); MS (DCI/NH3) m/e 340 (M+H)+.
Quantity
0 (± 1) mol
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reactant
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2 mL
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reactant
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[Compound]
Name
product
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
30 mL
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reactant
Reaction Step One
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reactant
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reactant
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hexanes
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solvent
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Yield
83%

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